7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by its chromen-4-one core structure, which is substituted with hydroxy, methoxyphenyl, and morpholinylmethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and 7-hydroxy-4H-chromen-4-one.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 7-hydroxy-4H-chromen-4-one in the presence of a base such as sodium hydroxide to form the intermediate compound.
Morpholinylmethylation: The intermediate is then reacted with morpholine and formaldehyde under acidic conditions to introduce the morpholinylmethyl group at the 8-position of the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxyquinones.
Reduction: Dihydro derivatives of the chromen-4-one core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in oxidative stress and inflammation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the morpholinylmethyl group.
7-hydroxy-3-(4-hydroxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one: Has a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of the morpholinylmethyl group at the 8-position and the methoxy group on the phenyl ring makes 7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one unique. These substitutions can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-15-4-2-14(3-5-15)18-13-27-21-16(20(18)24)6-7-19(23)17(21)12-22-8-10-26-11-9-22/h2-7,13,23H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHIPOAVHKIQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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